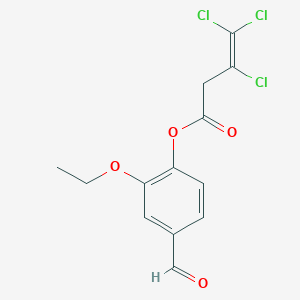![molecular formula C20H22O4 B12596942 Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate CAS No. 651303-42-3](/img/structure/B12596942.png)
Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl derivatives typically involves several well-established methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. For Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate, the synthesis might involve:
Starting Materials: Appropriate aryl halides and boronic acids.
Catalyst: Palladium-based catalysts.
Solvent: Tetrahydrofuran (THF) or similar solvents.
Conditions: Reflux conditions with inert atmosphere (e.g., nitrogen).
Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
化学反応の分析
反応の種類: 5,6-ジエチル[1,1'-ビフェニル]-3,4-ジカルボン酸ジメチルは、以下を含むさまざまな化学反応を起こすことができます。
酸化: 対応するキノンまたは他の酸化生成物への変換。
還元: 還元されたビフェニル誘導体の生成。
置換: 新しい官能基を導入するための求電子置換反応。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)。
還元: 水素化リチウムアルミニウム(LiAlH₄)または炭素担持パラジウム(Pd/C)による水素化。
置換: ルイス酸触媒の存在下での臭素(Br₂)を用いたハロゲン化または塩素(Cl₂)を用いた塩素化。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりキノンが生成される場合があり、置換反応によってハロゲンまたは他の官能基が導入される可能性があります .
4. 科学研究における用途
5,6-ジエチル[1,1'-ビフェニル]-3,4-ジカルボン酸ジメチルは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療効果が調査されています。
科学的研究の応用
Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
5,6-ジエチル[1,1'-ビフェニル]-3,4-ジカルボン酸ジメチルの作用機序は、特定の分子標的と経路との相互作用に関与しています。ビフェニルコアにより、タンパク質中の芳香族残基とのπ-π相互作用が可能になり、その活性を調節する可能性があります。 さらに、この化合物は細胞膜と相互作用し、膜の流動性とシグナル伝達経路に影響を与える可能性があります .
類似化合物:
ビフェニル: 2つのベンゼン環が結合した親化合物。
4,4'-ジメチルビフェニル: 4,4'位にメチル基を持つビフェニル誘導体。
4,4'-ジエチルビフェニル: 4,4'位にエチル基を持つビフェニル誘導体。
独自性: 5,6-ジエチル[1,1'-ビフェニル]-3,4-ジカルボン酸ジメチルは、その独特の置換パターンによって独自であり、これにより、明確な化学的および物理的特性が得られます。 この独自性は、研究や産業における特殊な用途にとって価値があります .
類似化合物との比較
Biphenyl: The parent compound with two connected benzene rings.
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 4,4’ positions.
4,4’-Diethylbiphenyl: A biphenyl derivative with ethyl groups at the 4,4’ positions.
Uniqueness: Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
651303-42-3 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC名 |
dimethyl 3,4-diethyl-5-phenylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-5-14-15(6-2)18(20(22)24-4)17(19(21)23-3)12-16(14)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
InChIキー |
TYJJAPITNOPYPT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)
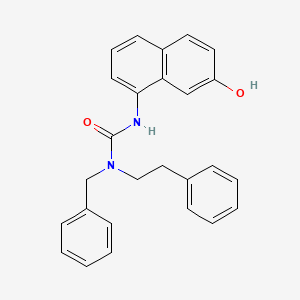
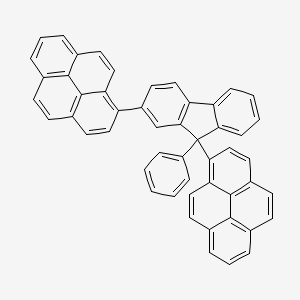
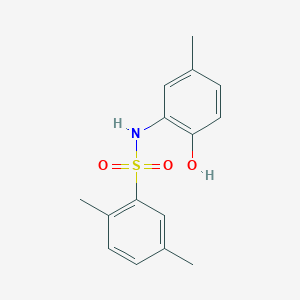
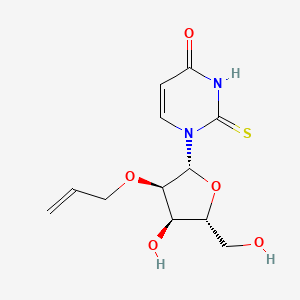

![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-ethenylphenyl phosphate](/img/structure/B12596932.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
